![molecular formula C27H35N3O8 B2561879 3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891130-15-7](/img/structure/B2561879.png)

3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

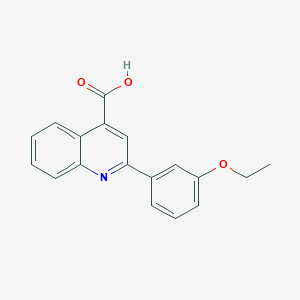

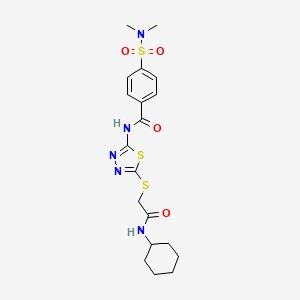

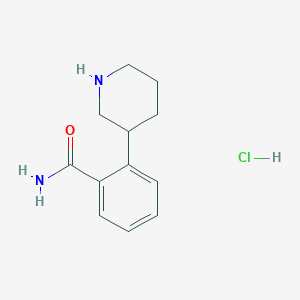

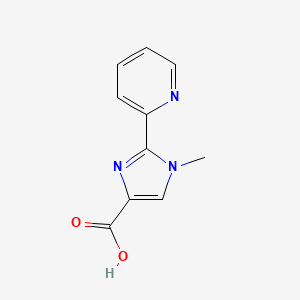

The compound “3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups. It has an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms. This ring is known to contribute to various biological activities . The compound also contains a benzamide group, which is a common motif in pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and the potential for various conformations. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The amide group could undergo hydrolysis under acidic or basic conditions, and the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the ethoxy groups could increase its solubility in non-polar solvents .Scientific Research Applications

Synthesis and Anticancer Activity

Oxadiazole derivatives have been extensively researched for their potential anticancer properties. A study highlights the design, synthesis, and evaluation of N-substituted benzamides, including oxadiazole derivatives, which exhibited significant anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik et al., 2021). These findings suggest the potential of oxadiazole derivatives, possibly including the compound , for developing new anticancer drugs.

Photolytic Reactions and Chemical Transformations

Oxadiazoles, including structures similar to 3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, are involved in interesting photolytic reactions. For instance, the photolysis of 1,3,4-oxadiazoles in alcohols has been studied, revealing complex chemical transformations that yield various products through heterolytic addition and cycloelimination processes (Tsuge et al., 1977). Such reactions have implications for synthetic organic chemistry, providing insights into reaction mechanisms and pathways.

Antimicrobial and Antioxidant Properties

Research into oxadiazole derivatives also extends to their antimicrobial and antioxidant capabilities. A study on thiosemicarbazide derivatives used as precursors for synthesizing oxadiazoles demonstrated antimicrobial activity, suggesting a potential avenue for developing new antimicrobial agents (Elmagd et al., 2017). Additionally, certain oxadiazole compounds have shown potent antioxidant activities, which could be leveraged in designing antioxidant therapies or protective agents (Rabie et al., 2016).

Material Science Applications

In material science, oxadiazole derivatives have found applications in the development of novel materials with specific properties. For example, aromatic polyamides containing oxadiazole units have been synthesized, showing good thermal stability and solubility, which are desirable traits for high-performance polymers used in electronics and coatings (Sava et al., 2003).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,4,5-triethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O8/c1-7-32-19-13-17(14-20(33-8-2)23(19)36-11-5)25(31)28-27-30-29-26(38-27)18-15-21(34-9-3)24(37-12-6)22(16-18)35-10-4/h13-16H,7-12H2,1-6H3,(H,28,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLLFLUKZRINTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2561796.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2561799.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2561805.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2561815.png)

![N-(2,3-dimethoxy-2-methylpropyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2561817.png)